{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, involves the formation of pyrazolyl arylmethanones, which have been shown to possess central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity . The most active compound in the series against pentylenetetrazole-induced convulsions was identified, highlighting the importance of structural modifications on biological activity .
Molecular Structure Analysis
The molecular structure of a related compound, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, was analyzed using DFT calculations, revealing non-planar geometry and C1 point group symmetry . The bond lengths, bond angles, and dihedral angles were obtained from optimized molecular geometry, providing a detailed understanding of the structural parameters that could be similar in the compound "{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone" .
Chemical Reactions Analysis
The chemical reactivity of the diphenyl pyrazolyl methanone was studied through computational methods, including the analysis of frontier molecular orbitals and molecular electrostatic potential (MESP), which can be indicative of the molecule's strength and stability . These findings can be extrapolated to understand the reactivity of the compound , suggesting potential stability and reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of the diphenyl pyrazolyl methanone were explored through spectroscopic methods (UV-Vis and IR) and computational calculations . The solvent effect on the wavelength of absorption was reported, which could be relevant for understanding the solubility and interaction of "this compound" with different environments. The experimental and computed vibrational spectral bands were correlated, showing good agreement and providing a basis for predicting the vibrational properties of the compound .
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds similar to {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone have been investigated for their antibacterial and antimicrobial properties. For instance, Landage, Thube, and Karale (2019) synthesized a series of compounds including thiazolyl pyrazole and benzoxazole derivatives, showcasing their potential in antibacterial activities (Landage, Thube, & Karale, 2019). Additionally, Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized pyrazole derivatives demonstrating comparable antimicrobial activity to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Characterization
The synthesis and structural characterization of similar compounds have been a significant area of research. Cao, Dong, Shen, and Dong (2010) focused on the synthesis and crystal structure analysis of pyrazolyl methanones, providing insights into their chemical properties (Cao, Dong, Shen, & Dong, 2010). Ge, Ge, and Cao (2011) synthesized ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, detailing its crystal structure and bonding angles (Ge, Ge, & Cao, 2011).
Antiproliferative and Inhibitory Activities
Research has also explored the antiproliferative and inhibitory activities of these compounds. Bakr and Mehany (2016) synthesized a compound with notable cytotoxic activity against various cancer cell lines, also evaluating its inhibitory activity against growth factor receptors (Bakr & Mehany, 2016).
Optical, Electrical, and Thermal Properties
The optical, electrical, and thermal properties of related compounds have been investigated. Anand and Muthusamy (2018) studied oligobenzimidazoles for their electrochemical, electrical, optical, thermal, and rectification properties, contributing to the understanding of their potential applications in materials science (Anand & Muthusamy, 2018).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key component of this compound, often target enzymes or proteins involved in vital biological processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, antitumor, and anti-inflammatory responses .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific structure of the compound .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of effects, including antimicrobial, antitumor, and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could involve the development of new drugs that overcome the AMR problems . There is a great importance of heterocyclic ring-containing drugs . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .
properties
IUPAC Name |
[3-[4-(benzimidazol-1-yl)phenyl]pyrazol-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23(18-6-2-1-3-7-18)27-15-14-20(25-27)17-10-12-19(13-11-17)26-16-24-21-8-4-5-9-22(21)26/h4-5,8-16,18H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVGMDAQCCQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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